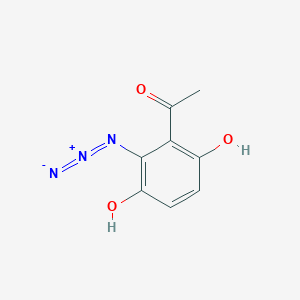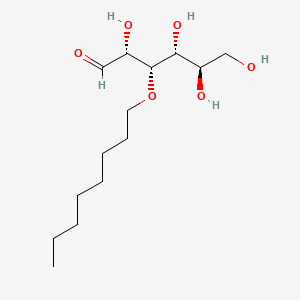
D-Glucose, 3-O-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose, 3-O-octyl-: is a derivative of D-glucose, a naturally occurring monosaccharide. This compound is characterized by the substitution of an octyl group at the third oxygen position of the glucose molecule. It is known for its amphipathic properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 3-O-octyl- typically involves the protection of the hydroxyl groups of D-glucose, followed by selective substitution at the third position. One common method starts with 1,2,5,6-diisopropylidene-D-glucose, which is then reacted with octanol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for D-Glucose, 3-O-octyl- are similar to laboratory synthesis but are scaled up. These methods often involve the use of large reactors and continuous flow systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: D-Glucose, 3-O-octyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various functionalized glucose derivatives.
科学研究应用
Chemistry: D-Glucose, 3-O-octyl- is used as a surfactant in various chemical reactions due to its amphipathic nature .
Biology: In biological research, it is used to study the effects of amphipathic molecules on cell membranes and protein interactions .
Medicine: This compound is explored for its potential in drug delivery systems, particularly in forming stable liposomes for encapsulating therapeutic agents .
Industry: D-Glucose, 3-O-octyl- is utilized in the production of biodegradable surfactants and emulsifiers .
作用机制
The mechanism of action of D-Glucose, 3-O-octyl- involves its interaction with lipid bilayers and proteins. Its amphipathic nature allows it to integrate into cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
相似化合物的比较
- D-Glucose, 3-O-decyl-
- D-Glucose, 3-O-hexyl-
- D-Glucose, 3-O-butyl-
Comparison: D-Glucose, 3-O-octyl- is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This makes it more effective as a surfactant compared to shorter or longer chain derivatives .
Conclusion
D-Glucose, 3-O-octyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool for scientific research and industrial processes.
属性
CAS 编号 |
111181-38-5 |
|---|---|
分子式 |
C14H28O6 |
分子量 |
292.37 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-octoxyhexanal |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-20-14(12(18)10-16)13(19)11(17)9-15/h10-15,17-19H,2-9H2,1H3/t11-,12+,13-,14-/m1/s1 |
InChI 键 |
WVHIXJHJEUWXKQ-XJFOESAGSA-N |
手性 SMILES |
CCCCCCCCO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
规范 SMILES |
CCCCCCCCOC(C(C=O)O)C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


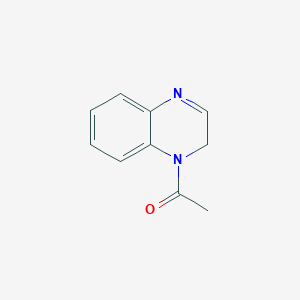
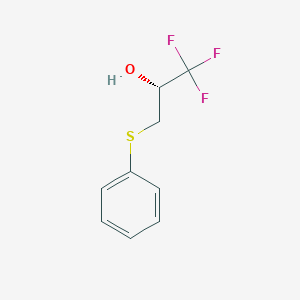

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
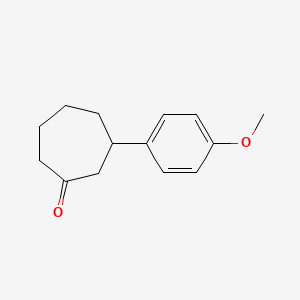
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
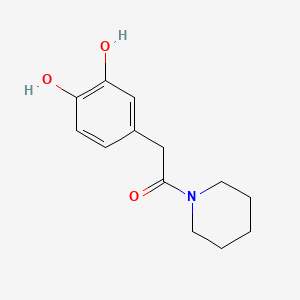
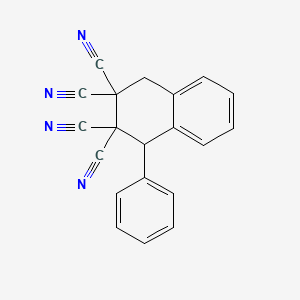
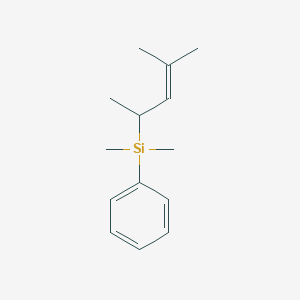
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
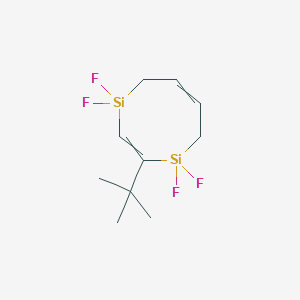
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
